molecular formula C11H15N5O5 B12760090 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one CAS No. 127820-66-0

6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one

Cat. No.: B12760090
CAS No.: 127820-66-0
M. Wt: 297.27 g/mol
InChI Key: LGFKBKKBVUCTBK-KQYNXXCUSA-N
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Description

6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one typically involves multi-step organic reactions. Common starting materials include ribofuranose derivatives and pyrazolopyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methylpyrazolo(3,4-d)pyrimidin-4(5H)-one
  • 1-beta-D-Ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one

Comparison

Compared to similar compounds, 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one may exhibit unique biological activities due to the presence of specific functional groups. These differences can influence its solubility, stability, and interactions with biological targets, making it a compound of interest for further research.

Properties

CAS No.

127820-66-0

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H15N5O5/c1-3-5-8(13-11(12)14-9(5)20)16(15-3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,13,14,20)/t4-,6-,7-,10-/m1/s1

InChI Key

LGFKBKKBVUCTBK-KQYNXXCUSA-N

Isomeric SMILES

CC1=NN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC1=NN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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